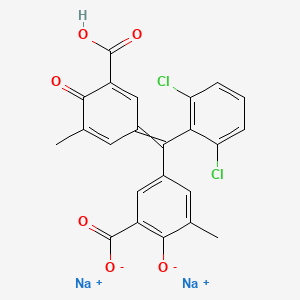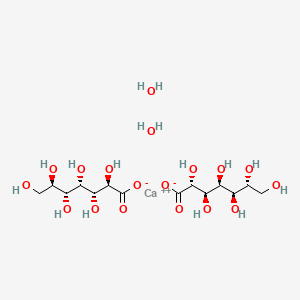
FISONATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FISONATE is a synthetic compound that has been developed for use in scientific research. It is a highly potent and selective agonist of the G protein-coupled receptor (GPCR) GPR40, also known as free fatty acid receptor 1 (FFAR1). GPR40 is primarily expressed in pancreatic beta cells and is involved in the regulation of insulin secretion. FISONATE has been shown to stimulate insulin secretion in vitro and in vivo, making it a promising tool for studying the role of GPR40 in glucose homeostasis and diabetes.
Wissenschaftliche Forschungsanwendungen
Fuzzy Inference Systems (FIS) in Data-Driven Solutions
Fuzzy Inference Systems (FIS) are extensively employed to tackle complex problems characterized by vagueness, imprecision, and uncertainty across various domains. Despite the challenges in FIS development due to complexity, they contribute significantly to enhancing attributes like performance, accuracy, efficiency, and interpretability. A comprehensive review of 1340 scientific papers highlights the complexity issues in FIS, including computational complexity, fuzzy rules complexity, membership functions complexity, data complexity, and knowledge representation complexity (Miliauskaitė & Kalibatienė, 2020).
FIS in Health and Social Policy
In health and social policy contexts, FIS is relevant in assessing public attitudes towards financial incentives for organ donation. Diverse opinions exist, with a general preference for noncommercial forms and expressions of social reciprocity, suggesting a shift from incentives to reciprocity (Hoeyer, Schicktanz, & Deleuran, 2013).
FIS in Economic and Public Health
FIS also plays a role in fiscal interventions on food and beverages, especially in high-income countries. These interventions influence the consumption of taxed and subsidized foods, potentially improving health outcomes. However, evidence from high-income countries may not be directly applicable to middle and low-income countries (Alagiyawanna et al., 2015).
FIS in Information Systems and Technology
The term FIS is also used in the context of information systems, such as 'feral information systems', 'shadow systems', and 'workarounds'. A study of 41 scientific articles aims to explore and investigate the differences between these terms, highlighting the importance of understanding IS terminology within the field of research (Lund-Jensen et al., 2016).
FIS in Neurological Research
In Spain, neurological research, particularly related to the Health Research Fund (FIS), indicates a need for increased expenditure for biomedical research and intensified clinical research and management. Setting up communication networks among neuro-scientists, clinicians, and epidemiologists is crucial for the future of neurological research in Spain (Bermejo Pareja, 2004).
FIS in Environmental Science
The Fischnetz project in Switzerland is an example of a successful transdisciplinary project at the interface of science and public policy. It aimed to identify causes of fish catch decline and propose remedial measures, resulting in significant policy impacts and high-quality scientific outputs (Burkhardt-Holm & Zehnder, 2018).
Eigenschaften
CAS-Nummer |
132742-32-6 |
|---|---|
Produktname |
FISONATE |
Molekularformel |
C12F6H20N1O4P1 |
Molekulargewicht |
387.26 |
Synonyme |
FISONATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1148366.png)


